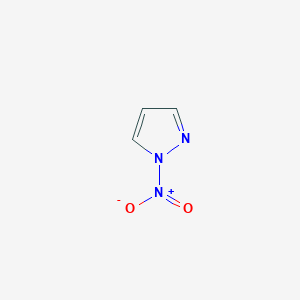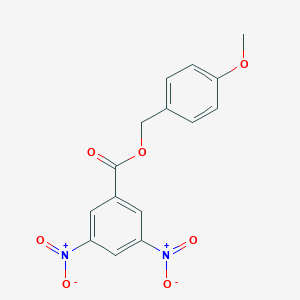
1,4-Dichloro-2,5-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 2,5 and 1,4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,4-diethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 2,5-diamino-1,4-diethoxybenzene or 2,5-dithiol-1,4-diethoxybenzene.
Oxidation: Formation of 2,5-dichloro-1,4-diformylbenzene or 2,5-dichloro-1,4-dicarboxybenzene.
Reduction: Formation of 1,4-diethoxybenzene.
Scientific Research Applications
1,4-Dichloro-2,5-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,5-diethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethoxy groups play a crucial role in determining the reactivity and specificity of the compound. Pathways such as the formation of reactive intermediates and subsequent binding to target molecules are key aspects of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2,5-dimethoxybenzene
- 2,5-Dichloro-1,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 1-Chloro-2,5-diethoxybenzene
Uniqueness
1,4-Dichloro-2,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties compared to its analogs
Properties
CAS No. |
67828-63-1 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.1 g/mol |
IUPAC Name |
1,4-dichloro-2,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
FPPRAMDVWJLFCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
Key on ui other cas no. |
67828-63-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)













